molecular formula C11H9NO2 B14585260 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 61222-96-6

2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B14585260
CAS No.: 61222-96-6
M. Wt: 187.19 g/mol
InChI Key: CQXWWGOTHCWHLF-UHFFFAOYSA-N
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Description

2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C11H9NO2 It is a derivative of cinnamaldehyde, characterized by the presence of a formyl group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-Formyl-3-(4-carboxyphenyl)prop-2-enenitrile.

    Reduction: 2-Formyl-3-(4-methoxyphenyl)prop-2-enamine.

    Substitution: 2-Formyl-3-(4-hydroxyphenyl)prop-2-enenitrile.

Scientific Research Applications

2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound’s anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: A cinnamaldehyde derivative with similar structural features but lacking the nitrile group.

    (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both a formyl and a nitrile group, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-formyl-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXWWGOTHCWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80706295
Record name 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61222-96-6
Record name 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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